molecular formula C7H9NO2S B181093 3-(Methylsulfonyl)aniline CAS No. 35216-39-8

3-(Methylsulfonyl)aniline

Cat. No.: B181093
CAS No.: 35216-39-8
M. Wt: 171.22 g/mol
InChI Key: MBNPJRQKQLLRIS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Methylsulfonyl)aniline (CAS 35216-39-8) is an aromatic amine with a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the benzene ring. Its molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . The compound is a white to off-white solid, soluble in polar organic solvents like methanol and dichloromethane .

Applications This compound is a key intermediate in pharmaceutical synthesis, notably in the development of kinase inhibitors (e.g., PTEFb/CDK9 inhibitors) , sulfonamide-based WD repeat-containing protein inhibitors , and TrkA receptor-targeting agents . Its electron-withdrawing sulfonyl group enhances reactivity in cross-coupling reactions and stabilizes intermediates in multi-step syntheses .

Properties

IUPAC Name

3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNPJRQKQLLRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330234
Record name 3-(methylsulfonyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35216-39-8
Record name 3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)aniline
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Preparation Methods

Palladium on Carbon (Pd/C) in Methanol

A widely adopted procedure dissolves 3-nitro-phenyl methyl sulfone in methanol under an argon atmosphere, followed by the addition of 10% Pd/C. Hydrogenation at room temperature for 16 hours achieves near-quantitative conversion, with subsequent filtration and solvent evaporation yielding the product. For example, 2.0 g of 3-nitro-phenyl methyl sulfone yielded 1.5 g (89%) of this compound after crystallization from ether.

Table 1: Hydrogenation Conditions and Yields

CatalystSolventAtmosphereTime (h)Yield
Pd/C 10%MethanolArgon2.389%
Pd/C 10%MethanolHydrogen1689%

The inert atmosphere minimizes side reactions, while methanol’s polarity enhances substrate solubility. Post-reaction purification via silica gel chromatography or crystallization ensures high purity.

Oxidation of 3-(Methylthio)aniline

Direct oxidation of 3-(methylthio)aniline to the sulfone derivative offers a single-step route, avoiding multi-step synthesis. Two oxidants dominate: hydrogen peroxide with sodium tungstate and meta-chloroperbenzoic acid (mCPBA).

Hydrogen Peroxide and Sodium Tungstate

A 92% yield is achieved by heating 3-(methylthio)aniline with H₂O₂ and Na₂WO₄ in water at 65°C for 1.5 hours. The reaction proceeds via a radical mechanism, with sodium tungstate acting as a phase-transfer catalyst. After basification, extraction with dichloromethane isolates the product.

Key Advantages :

  • High yield (92%)

  • Short reaction time (1.5 hours)

  • Environmentally benign aqueous medium

Meta-Chloroperbenzoic Acid (mCPBA) in Chloroform

In contrast, mCPBA oxidation at 0°C for 1.5 hours yields only 14% product. The low yield stems from competing side reactions, necessitating tedious chromatography for purification.

Table 2: Oxidation Methods Comparison

OxidantSolventTemperatureTime (h)Yield
H₂O₂/Na₂WO₄Water65°C1.592%
mCPBAChloroform0°C1.514%

Copper-mediated coupling reactions enable the introduction of the methylsulfonyl group via displacement of halides or other leaving groups.

Ullmann-Type Coupling with Sodium Methylsulfinate

A Schlenk tube reaction combines aryl chlorides, sodium methylsulfinate, copper iodide, and potassium phosphate in DMSO at 90°C for 24 hours. This method, while effective for aryl chlorides, requires stringent inert conditions and yields ~85–95% for related sulfones. Adapting this to this compound synthesis may involve similar conditions but remains less common than direct oxidation.

Comparative Analysis of Synthesis Methods

Table 3: Method Efficiency and Practicality

MethodYieldTimeCostScalability
H₂O₂/Na₂WO₄ Oxidation92%1.5 hLowHigh
Pd/C Hydrogenation89%16 hMediumModerate
mCPBA Oxidation14%1.5 hHighLow

The hydrogen peroxide/sodium tungstate method emerges as the most efficient, balancing yield, cost, and scalability. Catalytic hydrogenation, while slower, avoids oxidative byproducts, making it preferable for oxygen-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Positional Isomers: Ortho and Para Derivatives

Compound Position of -SO₂CH₃ Key Properties Synthesis Method Yield Applications References
3-(Methylsulfonyl)aniline Meta - Melting point: ~150–155°C
- Reactivity: High in Pd-catalyzed couplings
Oxidation of 3-(methylthio)aniline with H₂O₂ 16–39% Inhibitors, drug intermediates [1, 6]
4-(Methylsulfonyl)aniline Para - Higher solubility in DCM
- Enhanced steric accessibility
Pd-catalyzed coupling with aryl halides 78% TrkA inhibitors, antitumor agents [2, 8]
2-(Methylsulfonyl)aniline Ortho - Lower thermal stability
- Metabolic intermediate
Microbial oxidation of 2-(methylthio)aniline N/A Biodegradation of benzothiazoles [3]

Key Findings :

  • Reactivity : The para isomer (4-position) shows higher yields in Pd-catalyzed reactions due to reduced steric hindrance compared to the meta isomer .
  • Biological Activity : 4-(Methylsulfonyl)aniline derivatives exhibit superior inhibition (e.g., 90.8% inhibition of TrkA in Entry 18, ) compared to meta-substituted analogues, likely due to optimized binding pocket interactions .
  • Metabolic Pathways: The ortho isomer is a transient metabolite in benzothiazole degradation, converted to 2-aminobenzenesulfinate via microbial action .

Substituent Variations: Sulfonamide and Alkylsulfonyl Analogues

Compound Structure Variation Key Differences Applications References
3-[(3-Methylbutane)sulfonyl]aniline Branched alkylsulfonyl group - Higher lipophilicity (logP ~2.1)
- Reduced solubility in polar solvents
Specialty chemical synthesis [13]
5-Bromo-3-chloro-2-hydroxy-N-(3-(methylsulfonyl)phenyl)benzenesulfonamide Sulfonamide linkage - Enhanced protein binding (IC₅₀ = 0.42 μM)
- Used in enzyme inhibition
WD repeat-containing protein inhibitors [4]
3-(N-Methylmethanesulfonamido)propanoic acid Sulfonamide with carboxylic acid - Improved water solubility
- Used in prodrug design
Pharmaceutical formulations [14]

Key Findings :

  • Sulfonamide Derivatives : Compounds like 7u () demonstrate enhanced inhibitory potency due to dual sulfonamide and sulfonyl groups, enabling hydrogen bonding with target proteins .
  • Alkylsulfonyl Variations : Branched chains (e.g., 3-methylbutane) increase hydrophobicity, making these derivatives suitable for lipid membrane penetration .

Key Findings :

  • The meta isomer requires stringent handling due to reported respiratory sensitization risks .
  • Ortho derivatives, being transient metabolites, pose minimal direct hazards .

Biological Activity

3-(Methylsulfonyl)aniline, also known as methylsulfonylaniline, is an organic compound with significant potential in biological research and medicinal chemistry. Its structure includes a methylsulfonyl group attached to an aniline moiety, which imparts unique chemical properties that may influence its biological activity. This article explores the compound's biological activity, synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9NO2_2S
  • Molecular Weight : Approximately 171.22 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, enhancing its applicability in biological systems

The presence of the methylsulfonyl group (SO2_2CH3_3) suggests potential interactions with various biological macromolecules, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which is a characteristic feature of many sulfonamide derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This property is particularly relevant in the development of new antibiotics.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, in a study involving various analogs of sulfonyl compounds, significant cytotoxicity was observed against HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cell lines, with IC50_{50} values below 0.3 µM for some derivatives . This suggests that structural modifications can enhance the compound's effectiveness against cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Evidence suggests that certain derivatives induce DNA damage and apoptosis in cancer cells, indicating a direct interaction with genetic material .

Research Findings and Case Studies

StudyFindings
Investigated the synthesis and applications of this compound as a building block in drug development and organic synthesis.
Demonstrated significant cytotoxicity against HL-60 and MCF-7 cells, highlighting structure-activity relationships that favor specific substitutions on the aniline ring.
Explored antimicrobial properties, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Case Study: Anticancer Activity

In a study assessing various sulfonamide derivatives, one analog exhibited over five-fold increased cytotoxicity against HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC). This selectivity indicates that modifications to the methylsulfonyl group can significantly impact therapeutic efficacy while minimizing toxicity to normal cells .

Future Directions

The exploration of this compound is still in its early stages. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.
  • Development of Derivatives : Synthesizing new analogs with enhanced properties for targeted therapies in cancer and infectious diseases.

Q & A

Basic: What are the most reliable synthetic methods for preparing 3-(methylsulfonyl)aniline in academic research?

A Pd-catalyzed coupling reaction is a robust method for synthesizing derivatives of this compound. For example, reacting brominated benzimidazole precursors with this compound in the presence of Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in dioxane at 100°C for 16 hours yields target compounds with ~78% efficiency. Post-reaction purification via silica gel chromatography (eluent: DCM/EtOAc) ensures high purity .

Basic: How is this compound characterized structurally and chemically?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in derivatives.
  • Mass Spectrometry : HRMS (ESI-TOF) provides precise molecular weight validation.
  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and packing interactions (e.g., monoclinic P2₁/c space group with β = 98.12°) .
    These methods collectively ensure structural integrity and purity for downstream applications.

Advanced: What are the environmental degradation pathways of this compound in wastewater treatment systems?

In microbial treatment processes, this compound undergoes desulfonation and oxidation. For example, 2-(methylsulfonyl)aniline (structurally analogous) is mineralized via microbial enzymes to 2-aminobenzenesulfinate, followed by desulfation and deamination to yield CO₃²⁻, NO₃⁻, and SO₄²⁻. This pathway highlights the importance of optimizing microbial consortia and redox conditions for efficient pollutant removal .

Advanced: How does this compound interact with biological targets, and what experimental approaches validate these interactions?

The methylsulfonyl group enhances binding affinity to enzymes like DNA gyrase. Computational docking (e.g., GOLD software) predicts binding modes, while kinetic assays measure inhibition constants (Kᵢ). For instance, benzimidazole derivatives of this compound show competitive inhibition against E. coli DNA gyrase B, validated via ATPase activity assays and fluorescence polarization .

Advanced: What crystallographic insights inform the reactivity of this compound derivatives?

Single-crystal X-ray diffraction reveals steric and electronic effects. For example, in 3-(3-aminophenylsulfonyl)aniline, the sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of ~1.43 Å. Crystal packing via C–H···O interactions influences solubility and stability, guiding solvent selection for reactions .

Data Contradiction: How do positional isomers (e.g., 2- vs. 3-sulfonyl substituents) affect reactivity and biological activity?

Comparative studies show that this compound exhibits distinct electronic properties versus 2-substituted analogs. For example, 2-fluoro-4-(methylsulfonyl)aniline has higher electrophilicity due to fluorine’s electron-withdrawing effect, enhancing kinase inhibition. In contrast, 3-substituted derivatives may favor nucleophilic aromatic substitution. Validating these differences requires DFT calculations and Hammett σₚ constants .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Methylsulfonyl)aniline

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